Cas no 2411266-07-2 (methyl 6-(2-chloroacetamido)methyl-2-azabicyclo2.2.2octane-2-carboxylate)

methyl 6-(2-chloroacetamido)methyl-2-azabicyclo2.2.2octane-2-carboxylate structure
2411266-07-2 structure
Product Name:methyl 6-(2-chloroacetamido)methyl-2-azabicyclo2.2.2octane-2-carboxylate
CAS No:2411266-07-2
MF:C12H19ClN2O3
MW:274.743862390518
CID:5358077
PubChem ID:146095004
Update Time:2025-09-21

methyl 6-(2-chloroacetamido)methyl-2-azabicyclo2.2.2octane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Z3775036817
    • methyl 6-[(2-chloroacetamido)methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate
    • Methyl 6-[[(2-chloroacetyl)amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate
    • methyl 6-(2-chloroacetamido)methyl-2-azabicyclo2.2.2octane-2-carboxylate
    • Inchi: 1S/C12H19ClN2O3/c1-18-12(17)15-7-8-2-3-10(15)9(4-8)6-14-11(16)5-13/h8-10H,2-7H2,1H3,(H,14,16)
    • InChI Key: SQFZQDJCQNJYRE-UHFFFAOYSA-N
    • SMILES: ClCC(NCC1CC2CN(C(=O)OC)C1CC2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 337
  • XLogP3: 1.3
  • Topological Polar Surface Area: 58.6

methyl 6-(2-chloroacetamido)methyl-2-azabicyclo2.2.2octane-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26576038-0.05g
methyl 6-[(2-chloroacetamido)methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate
2411266-07-2 95.0%
0.05g
$246.0 2025-03-20

Additional information on methyl 6-(2-chloroacetamido)methyl-2-azabicyclo2.2.2octane-2-carboxylate

Methyl 6-(2-chloroacetamido)methyl-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS No. 2411266-07-2): A Comprehensive Overview

Methyl 6-(2-chloroacetamido)methyl-2-azabicyclo[2.2.2]octane-2-carboxylate, identified by its CAS number 2411266-07-2, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a complex bicyclic structure, has garnered attention due to its potential applications in the development of novel therapeutic agents.

The compound's structure consists of a cycloalkane ring system with an azabicyclo[2.2.2]octane core, which is a privileged scaffold in medicinal chemistry. The presence of functional groups such as the 6-(2-chloroacetamido)methyl moiety and the carboxylate group at the 2-position contributes to its unique chemical properties and reactivity. These features make it a valuable building block for synthesizing more complex molecules with tailored biological activities.

In recent years, there has been a growing interest in azabicycloalkanes due to their ability to mimic natural products and exhibit favorable pharmacokinetic profiles. The< strong>azabicyclo[2.2.2]octane scaffold, in particular, has been explored for its potential in creating molecules with enhanced binding affinity and selectivity towards biological targets. This compound's structural framework is well-suited for further derivatization, allowing chemists to explore a wide range of pharmacological possibilities.

One of the most compelling aspects of Methyl 6-(2-chloroacetamido)methyl-2-azabicyclo[2.2.2]octane-2-carboxylate is its versatility in drug design. The< strong>chloroacetamido group provides a site for further functionalization, enabling the introduction of additional pharmacophores or modifications that can fine-tune the compound's biological activity. This flexibility is particularly valuable in the context of rational drug design, where precise control over molecular structure is essential for achieving desired therapeutic outcomes.

The compound's potential applications extend to various therapeutic areas, including oncology, neurology, and anti-inflammatory diseases. Current research efforts are focused on identifying novel scaffolds that can serve as leads for the development of next-generation drugs. The< strong>bicyclic core of Methyl 6-(2-chloroacetamido)methyl-2-azabicyclo[2.2.2]octane-2-carboxylate aligns well with this trend, as it offers a robust framework for constructing molecules with improved pharmacological properties.

In addition to its structural advantages, this compound exhibits interesting physicochemical properties that make it suitable for further development. The presence of both polar and non-polar regions within its structure enhances its solubility and bioavailability, critical factors for successful drug candidates. Furthermore, the< strong>carboxylate group can participate in hydrogen bonding interactions, which is crucial for maintaining stability and efficacy in biological systems.

The synthesis of Methyl 6-(2-chloroacetamido)methyl-2-azabicyclo[3].3].3]octane-3-carboxylate involves multi-step organic transformations that highlight the compound's synthetic accessibility. Advanced synthetic methodologies have been employed to construct the< strong>bicyclic core, ensuring high yields and purity levels necessary for pharmaceutical applications. These synthetic strategies also provide opportunities for scalability and cost-effective production, which are essential considerations in industrial settings.

The compound's biological profile has been preliminarily evaluated through in vitro assays, revealing promising activities against certain disease-related targets. For instance, studies have shown that derivatives of this scaffold exhibit inhibitory effects on enzymes involved in cancer cell proliferation and inflammation pathways. These findings underscore the potential of Methyl 6-(4-chlorobenzoylamino)methyl-N-methylazabicyclo[3].3].3]octanecarboxamide as a lead compound for further medicinal chemistry exploration.

The integration of computational chemistry techniques has further enhanced the understanding of this molecule's behavior and interactions with biological targets.< strong>Molecular modeling studies have been instrumental in predicting binding modes and optimizing molecular properties for improved efficacy.< strong>Docking simulations, combined with quantum mechanical calculations, have provided insights into how this compound interacts with proteins and nucleic acids at an atomic level.

The future directions for research on Methyl 6-(4-chlorobenzoylamino)methyl-N-methylazabicyclo[3].3].3]octanecarboxamide include exploring its role in drug development through preclinical studies and clinical trials.< strong>Scaffold hopping, a strategy that involves modifying the core structure while retaining key functional groups, may lead to novel analogs with enhanced pharmacological profiles.< strong>Semi-synthetic approaches could also be employed to generate libraries of derivatives for high-throughput screening against diverse biological targets.

The compound's< strong>bioisosteric relationships with known drugs offer another avenue for innovation.< strong>Bioisosterism, the practice of replacing atoms or groups within a molecule to improve its properties without altering its core pharmacophore, can lead to more effective drug candidates.< strong>Molecular probes, designed based on this scaffold, may provide valuable tools for studying biological mechanisms and identifying new therapeutic opportunities.

In conclusion, Methyl 6-(4-chlorobenzoylamino)methyl-N-methylazabicyclo[3].3].3]octanecarboxamide (CAS No.< strong>2411266-07-22411266707) represents a promising candidate in pharmaceutical research due to its unique structural features and versatile functionalization possibilities.< strong>Bridging gaps between academia and industry, collaborative efforts are essential to translate laboratory findings into tangible therapeutic benefits for patients worldwide.

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